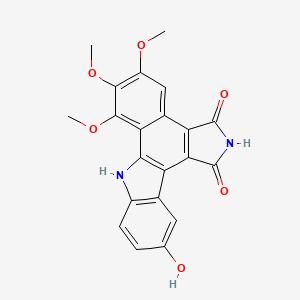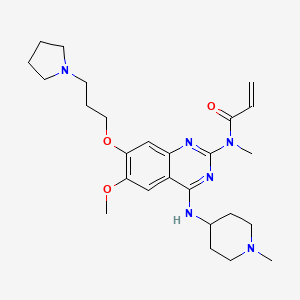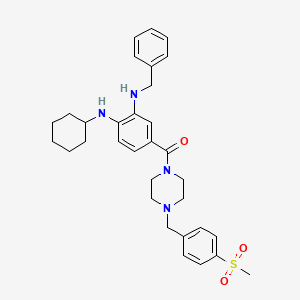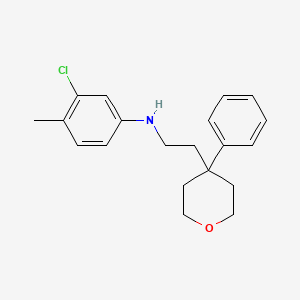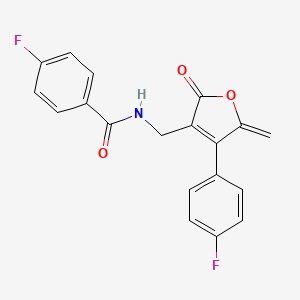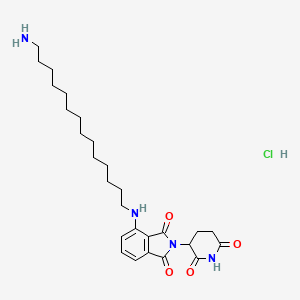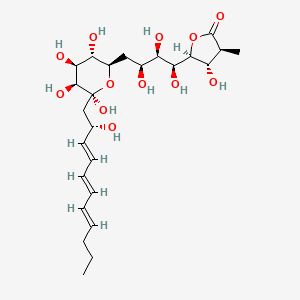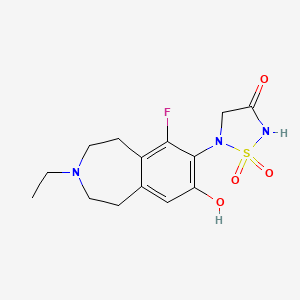
Ptpn2/1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptpn2/1-IN-3 is a small-molecule inhibitor targeting protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These enzymes are involved in the negative regulation of multiple signaling pathways, including those related to cytokine signaling in immune cells . The inhibition of these enzymes has shown potential in enhancing immune responses, particularly in the context of cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ptpn2/1-IN-3 involves structure-based design and in silico modeling. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final inhibitor molecule . Specific details about the synthetic routes and reaction conditions are often proprietary and may not be fully disclosed in public literature.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ptpn2/1-IN-3 primarily undergoes reactions that involve binding to the active sites of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These reactions are typically characterized by the formation of stable inhibitor-enzyme complexes .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired inhibitor molecule . Reaction conditions are optimized to ensure the stability and activity of the compound.
Major Products: The major product formed from the reactions involving this compound is the inhibitor-enzyme complex, which effectively inhibits the activity of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1 .
Aplicaciones Científicas De Investigación
Ptpn2/1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to sensitize resistant melanoma cells to anti-PD-1 immunotherapy, enhancing the effectiveness of immune checkpoint inhibitors .
Mecanismo De Acción
The mechanism of action of Ptpn2/1-IN-3 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By binding to the active sites of these enzymes, the compound prevents their activity, leading to enhanced signaling through pathways such as the JAK/STAT pathway . This results in increased immune cell activation, cytokine production, and tumor growth arrest .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Ptpn2/1-IN-3 include other small-molecule inhibitors targeting protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1, such as ABBV-CLS-484 and ABBV-CLS-579 . These compounds also aim to enhance immune responses and have shown potential in cancer immunotherapy.
Uniqueness: This compound is unique in its specific structure and binding affinity, which may offer advantages in terms of potency and selectivity compared to other inhibitors . Its ability to sensitize resistant tumors to immunotherapy further highlights its potential as a valuable therapeutic agent .
Propiedades
Fórmula molecular |
C14H18FN3O4S |
|---|---|
Peso molecular |
343.38 g/mol |
Nombre IUPAC |
5-(3-ethyl-6-fluoro-8-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-7-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C14H18FN3O4S/c1-2-17-5-3-9-7-11(19)14(13(15)10(9)4-6-17)18-8-12(20)16-23(18,21)22/h7,19H,2-6,8H2,1H3,(H,16,20) |
Clave InChI |
CVWLNWLJBZNMAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2=CC(=C(C(=C2CC1)F)N3CC(=O)NS3(=O)=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
